molecular formula C13H23N3O3 B8219446 Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate

Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate

Cat. No.: B8219446
M. Wt: 269.34 g/mol
InChI Key: WIVKKECTJZKYOV-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2,6,9-triazaspiro[46]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23N3O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds or to investigate the activity of enzymes that interact with such structures.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical for the biological process of interest.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate
  • 7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate

Uniqueness

Tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl and oxo functional groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the tert-butyl group, in particular, can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.

Properties

IUPAC Name

tert-butyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-7-5-13(9-16)4-6-14-8-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVKKECTJZKYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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